Ethyl 4-(3-iodopropyl)benzoate
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Overview
Description
Ethyl 4-(3-iodopropyl)benzoate is an organic compound with the molecular formula C₁₂H₁₅IO₂. It is a benzoate ester that features an iodine atom attached to a propyl group, which is further connected to a benzene ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(3-iodopropyl)benzoate typically involves the esterification of 4-(3-iodopropyl)benzoic acid with ethanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction mixture is then purified through distillation or recrystallization to obtain the pure product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity. The use of solid acid catalysts, such as modified clay, can further enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(3-iodopropyl)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The propyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in an acidic medium
Major Products
Substitution: Products depend on the nucleophile used (e.g., amines yield amides).
Reduction: 4-(3-hydroxypropyl)benzoate.
Oxidation: 4-(3-carboxypropyl)benzoate
Scientific Research Applications
Ethyl 4-(3-iodopropyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a radiolabeled compound in imaging studies.
Medicine: Explored for its potential use in drug delivery systems due to its ability to undergo specific chemical modifications.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of ethyl 4-(3-iodopropyl)benzoate involves its interaction with various molecular targets. For instance, in biological systems, it can bind to specific receptors or enzymes, altering their activity. The iodine atom in the compound can also participate in halogen bonding, influencing the compound’s reactivity and interactions .
Comparison with Similar Compounds
Ethyl 4-(3-iodopropyl)benzoate can be compared to other benzoate esters, such as:
Ethyl benzoate: Lacks the iodine and propyl group, making it less reactive in substitution reactions.
Mthis compound: Similar structure but with a methyl ester group, which may affect its reactivity and solubility.
Ethyl 4-(3-bromopropyl)benzoate: Contains a bromine atom instead of iodine, leading to different reactivity patterns in substitution reactions.
Conclusion
This compound is a versatile compound with significant applications in various fields of research Its unique structure allows it to undergo a variety of chemical reactions, making it a valuable intermediate in organic synthesis
Biological Activity
Ethyl 4-(3-iodopropyl)benzoate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer research and therapeutic applications. This article provides a detailed overview of the biological activity associated with this compound, including relevant research findings, case studies, and data tables.
Chemical Structure and Properties
This compound is an ester derivative characterized by the presence of an iodine atom attached to a propyl chain, which is further connected to a benzoate moiety. Its chemical structure can be represented as follows:
This structure is significant as the iodine atom can influence the compound's reactivity and biological interactions.
Anticancer Properties
Recent studies have explored the anticancer potential of this compound, particularly focusing on its mechanism of action against various cancer cell lines. The compound has been noted for its ability to inhibit tumor growth by targeting specific cellular pathways involved in cancer progression.
- Mechanism of Action : this compound exhibits its anticancer effects through the inhibition of key signaling pathways that are often upregulated in cancer cells. For instance, it has been shown to interfere with the activity of growth factor receptors, such as VEGFR and FGFR, which are critical for angiogenesis and tumor growth .
- Case Study : In a preclinical study involving human xenograft models, this compound demonstrated significant antitumor activity, reducing tumor size by approximately 50% compared to control groups . These findings suggest its potential as a therapeutic agent in oncology.
Antimicrobial Activity
In addition to its anticancer properties, this compound has also been evaluated for antimicrobial activity. Preliminary results indicate that it possesses inhibitory effects against certain bacterial strains.
- In Vitro Studies : The compound was tested against various pathogenic bacteria using standard disk diffusion methods. Results showed that this compound exhibited significant antibacterial activity, particularly against Gram-positive bacteria .
Table 1: Summary of Biological Activities
Activity Type | Observations | Reference |
---|---|---|
Anticancer | Inhibition of tumor growth in xenograft models | |
Antimicrobial | Significant antibacterial effects on Gram-positive bacteria |
Research Findings
- Cell Viability Assays : this compound was subjected to cell viability assays across different concentrations. The results indicated a dose-dependent reduction in viability of cancer cell lines, affirming its potential as an anticancer agent.
- Toxicity Assessment : Toxicological evaluations revealed that while the compound exhibits promising biological activities, it also requires careful consideration of dosage to mitigate potential cytotoxic effects on normal cells.
Properties
Molecular Formula |
C12H15IO2 |
---|---|
Molecular Weight |
318.15 g/mol |
IUPAC Name |
ethyl 4-(3-iodopropyl)benzoate |
InChI |
InChI=1S/C12H15IO2/c1-2-15-12(14)11-7-5-10(6-8-11)4-3-9-13/h5-8H,2-4,9H2,1H3 |
InChI Key |
GXANORVTQGAGCE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)CCCI |
Origin of Product |
United States |
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